molecular formula C22H23N3O4 B14994563 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14994563
M. Wt: 393.4 g/mol
InChI Key: KIEDLRKIXBACLS-UHFFFAOYSA-N
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Description

This product is the chemical compound 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. It features a 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core, which is recognized in synthetic and medicinal chemistry as a privileged structure for the development of biologically active molecules . The core structure is synthetically accessible through efficient, practical, and chromatography-free multicomponent processes, facilitating the rapid generation of diversified compound libraries for drug discovery campaigns . The specific substitution pattern on this molecule includes a 2-hydroxyphenyl group at the 3-position, a 4-ethoxyphenyl group at the 4-position, and a 3-hydroxypropyl chain on the 5-position nitrogen. This combination of aromatic and flexible hydroxyalkyl substituents enhances the compound's potential for molecular interactions, making it a valuable intermediate for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule requires further investigation, compounds within this structural class are of significant interest in medicinal chemistry for constructing diverse, drug-like libraries aimed at identifying novel therapeutic agents . Researchers can utilize this building block to explore its potential in various biochemical assays. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O4/c1-2-29-15-10-8-14(9-11-15)21-18-19(16-6-3-4-7-17(16)27)23-24-20(18)22(28)25(21)12-5-13-26/h3-4,6-11,21,26-27H,2,5,12-13H2,1H3,(H,23,24)

InChI Key

KIEDLRKIXBACLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

Biological Activity

The compound 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of hydroxyl groups and ethoxy substituents enhances its solubility and bioactivity.

Molecular Formula

  • Chemical Formula : C19_{19}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 320.41 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoles, including those similar to our compound, exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole derivatives showed cytotoxic effects against various cancer cell lines, including leukemia and melanoma cells. The half-maximal inhibitory concentration (IC50_{50}) values were notably lower for cancerous cells compared to normal cells, indicating selective toxicity towards cancer cells .

Cell LineIC50_{50} (µM)Selectivity Ratio
HL-60 (Leukemia)<10High
NALM-6<10High
WM-115 (Melanoma)<10High
HUVEC (Normal)>50Low

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. Pyrazole derivatives have shown moderate antifungal activity against Candida albicans and antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings suggest its potential as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of hydroxyl groups may facilitate interactions with biological targets such as enzymes or receptors involved in cancer cell proliferation and survival pathways.

Case Studies

  • Study on Anticancer Properties : A recent study synthesized several pyrazole derivatives and tested their cytotoxicity on cancer cell lines. The findings indicated that compounds with similar structural features to 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibited promising anticancer activity with IC50_{50} values below 10 µM for various cancer cell lines .
  • Antimicrobial Testing : In another research effort, a series of pyrazole derivatives were screened for their antimicrobial efficacy. The results demonstrated effective inhibition against Candida albicans with minimum inhibitory concentrations (MIC) in the range of 20–50 µg/mL .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Comparisons

The table below highlights critical differences between the target compound and similar derivatives:

Compound Name Core Structure Key Substituents Synthesis Method Yield Notable Properties
Target Compound Pyrrolo[3,4-c]pyrazol-6(1H)-one 4-(4-Ethoxyphenyl), 3-(2-hydroxyphenyl), 5-(3-hydroxypropyl) Multi-step (hypothesized) N/A High polarity (hydroxy groups)
5-(4-Ethyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one () Pyrrol-2-one 4-(4-Ethylphenyl), 3-hydroxy, 1-(2-hydroxypropyl) Condensation reaction 5% Low yield; intramolecular H-bonding
4-(3-Ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one () Pyrrolo[3,4-c]pyrazol-6(1H)-one 4-(3-Ethoxy-4-hydroxyphenyl), 3-(2-hydroxyphenyl), 5-(3-pyridinylmethyl) Not specified N/A Enhanced aromatic π-stacking
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile () Pyranopyrazole 4-(4-Methoxyphenyl), 3-methyl, 6-amino One-pot multicomponent reaction High Precursor for heterocyclic systems
Key Observations:
  • Synthetic Efficiency : Multicomponent one-pot reactions () often yield higher efficiency than stepwise syntheses (e.g., ’s 5% yield) .
  • Solubility : The 3-hydroxypropyl chain in the target compound may enhance aqueous solubility relative to pyridinylmethyl () or purely aromatic substituents.

Tautomerism and Hydrogen Bonding

The 2-hydroxyphenyl group in the target compound can adopt tautomeric forms, similar to hydroxypyrazoles in . Stabilization via intramolecular H-bonding (e.g., O–H···N or O–H···O) is critical for conformational rigidity, as observed in:

  • : 5-Hydroxypyrazole derivatives stabilized by enol forms .
  • : Ethoxy-hydroxyphenyl substituents enabling π-π interactions .

This tautomeric flexibility may influence binding affinity in biological systems compared to rigid analogs like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (), which lacks H-bond donors .

Crystallographic and Computational Insights

  • SHELX Software : Widely used for refining crystal structures of complex heterocycles (e.g., ’s R factor = 0.082) . The target compound’s structure likely requires similar refinement due to its bicyclic core.
  • Electronic Effects: The 4-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-chlorophenoxy in ), which alter charge distribution and reactivity .

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